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Compound of Interest

Compound Name:
(3-Fluoroadamantan-1-

yl)methanol

CAS No.: 106094-47-7

Cat. No.: B184198

Get Quote

Part 1: Executive Summary
(3-Fluoroadamantan-1-yl)methanol (CAS 106094-47-7) is a specialized bifunctional

adamantane derivative characterized by a rigid tricyclic cage scaffold substituted with a primary

hydroxyl group and a fluorine atom at the bridgehead positions (1 and 3, respectively).[1]

In drug discovery, this compound serves as a critical "bioisostere" for the adamantyl group.[1]

The introduction of fluorine at the 3-position accomplishes two strategic goals:

Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) by Cytochrome P450

enzymes at the typically reactive tertiary carbon, significantly extending the half-life of the

parent drug.[1]

Lipophilicity Modulation: The fluorine atom lowers the lipophilicity (

) compared to the parent adamantane, improving solubility profiles while maintaining the
steric bulk necessary for receptor binding.[1]
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This guide details the synthesis, physicochemical properties, and application of this scaffold in

medicinal chemistry and materials science.[1][2][3]

Part 2: Chemical Identity & Properties[1][2][4]
Identification Data[1][5]

Parameter Value

CAS Number 106094-47-7

IUPAC Name [(1r,3s,5R,7S)-3-fluoroadamantan-1-yl]methanol

Molecular Formula

Molecular Weight 184.25 g/mol

SMILES OCC12CC3CC(F)(C1)CC(C3)C2

Synonyms
3-Fluoro-1-hydroxymethyladamantane; 1-

Fluoro-3-(hydroxymethyl)adamantane

Physicochemical Profile[1][2][7]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-Fluoroadamantane
https://georganics.sk/blog/furan-3-methanol-preparation-and-application/
https://www.researchgate.net/profile/Yuri-Klimochkin/publication/328805910_Synthesis_of_3-Hydroxyadamantan-1-ylmethanols/links/5be9cfea92851c6b27ba375a/Synthesis-of-3-Hydroxyadamantan-1-ylmethanols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184198?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data Context

Physical State
White to off-white crystalline

solid

Typical of adamantane

alcohols due to high symmetry

and packing.[1]

Boiling Point ~255°C (Predicted)

High boiling point due to

hydrogen bonding and

molecular weight.[1]

Solubility
DMSO, Methanol, DCM,

Chloroform

Moderate solubility in organic

solvents; low water solubility.

[1]

LogP (Calc) ~1.8 - 2.1

Lower than 1-

adamantanemethanol (~2.[1]5)

due to F polarity.[1]

pKa ~15.1 (Alcohol OH)
Similar to primary aliphatic

alcohols.[1]

Part 3: Strategic Synthesis
The synthesis of (3-Fluoroadamantan-1-yl)methanol is non-trivial due to the difficulty of

selectively fluorinating the adamantane cage. The most robust industrial route involves the

fluorination of 1-adamantanecarboxylic acid followed by chemoselective reduction.[1]

Retrosynthetic Analysis (Graphviz)
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(3-Fluoroadamantan-1-yl)methanol
(Target)

3-Fluoroadamantane-1-carboxylic acid
(Key Intermediate)

 Step 2: Chemoselective Reduction
(BH3·THF or LiAlH4)

1-Adamantanecarboxylic acid
(Starting Material)

 Step 1: Electrophilic Fluorination
(Selectfluor or HNO3/HF)
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Figure 1: The primary synthetic route relies on constructing the C-F bond prior to reducing the

carboxylic acid.

Detailed Protocol
Step 1: Synthesis of 3-Fluoroadamantane-1-carboxylic acid
Direct fluorination is achieved using electrophilic fluorinating agents or via a lithiation-

fluorination sequence.[1]

Reagents: 1-Adamantanecarboxylic acid, Selectfluor (F-TEDA-BF4), Acetonitrile.[1]

Conditions: Reflux under inert atmosphere (

) for 12-24 hours.

Mechanism: The reaction proceeds via a radical or ionic mechanism where the electron-

withdrawing carboxyl group directs fluorination to the meta-bridgehead position (position 3).

Workup: Solvent evaporation followed by extraction with EtOAc/Water.[1] Purification via

recrystallization from hexanes.[1]
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Step 2: Reduction to (3-Fluoroadamantan-1-yl)methanol
The carboxylic acid is reduced to the primary alcohol.[1] Borane-THF is preferred over LiAlH4

for safety and selectivity if other reducible groups are present.[1]

Reagents: 3-Fluoroadamantane-1-carboxylic acid, Borane-Tetrahydrofuran complex (

, 1.0 M).[1]

Solvent: Anhydrous THF.

Protocol:

Dissolve the acid intermediate in anhydrous THF at 0°C.

Add

dropwise (prevent exotherm).[1]

Warm to room temperature and stir for 4 hours.

Quench: Carefully add Methanol to destroy excess borane.[1]

Isolation: Concentrate in vacuo. The residue is often a borate complex; reflux with

aqueous NaOH or treat with acidic methanol to liberate the free alcohol.[1]

Part 4: Applications in Drug Development
The "Fluorine Effect" in Adamantane Scaffolds[1]
The adamantane cage is a "lipophilic bullet" used to improve blood-brain barrier (BBB)

permeability.[1] However, the C3-H bond in unsubstituted adamantane is prone to oxidation.[1]

Mechanistic Impact of C3-Fluorination:

Metabolic Stability: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than

the C-H bond (approx. 98 kcal/mol).[1] Replacing the C3-H with C3-F blocks the primary site

of hydroxylation by CYP450 enzymes.[1]
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Conformational Rigidity: The fluorine atom introduces a dipole that can influence the

orientation of the hydroxymethyl group, potentially locking the molecule into a bioactive

conformation.[1]

Structure-Activity Relationship (SAR) Logic
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Figure 2: Functional decomposition of the molecule showing how specific substitutions drive

medicinal properties.[1]

Part 5: Characterization Standards
To validate the synthesis of CAS 106094-47-7, the following spectral signatures must be

confirmed.

Nuclear Magnetic Resonance (NMR)
NMR: A singlet or multiplet (due to H-F coupling) around -130 to -140 ppm (relative to

).[1] This confirms the presence of the fluorine on the tertiary carbon.[1]

NMR (CDCl3):

3.2 - 3.4 ppm (s, 2H):

(Methylene protons adjacent to hydroxyl).[1]

2.2 - 2.3 ppm (m, 2H): Bridgehead protons adjacent to Fluorine.[1]

1.5 - 1.8 ppm (m, Adamantane cage protons): Characteristic overlapping multiplets.[1]
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NMR:

~90-95 ppm (d,

~180 Hz): C3 carbon attached to Fluorine (Doublet due to C-F coupling).[1]

~70-72 ppm:

carbon.[1]

Mass Spectrometry[1]
Method: GC-MS or ESI-MS.[1]

Signature: Molecular ion

at m/z 184.[1] Fragmentation often shows loss of

(m/z 153) or HF elimination.[1]

Part 6: Safety & Handling
Hazards: Like many fluorinated alcohols, this compound may cause skin and eye irritation.[1]

[2]

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Hygroscopic nature is

possible due to the alcohol group.[1]

Disposal: Fluorinated organic compounds require high-temperature incineration to prevent

formation of HF; ensure scrubbers are active.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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